(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid

orthogonal protection solid-phase peptide synthesis palladium-catalyzed deprotection

(S)-2-(((Allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid, systematically named N-α-allyloxycarbonyl-O-tert-butyl-L-serine (abbreviated Alloc-Ser(tBu)-OH, free acid CAS 783371-63-1, MW 245.27, formula C₁₁H₁₉NO₅), is a dual-protected L-serine derivative engineered for solid-phase peptide synthesis (SPPS) requiring orthogonal protection schemes. The allyloxycarbonyl (Alloc) group on the α-amine is cleaved exclusively by palladium(0)-catalyzed allyl transfer under neutral conditions, while the tert-butyl (tBu) ether on the serine side-chain hydroxyl is removed only by strong acid (e.g., TFA).

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Cat. No. B8147456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)NC(=O)OCC=C
InChIInChI=1S/C11H19NO5/c1-5-6-16-10(15)12-8(9(13)14)7-17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
InChIKeyDDUOETOENCPAPQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(((Allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic Acid (Alloc-Ser(tBu)-OH): Orthogonally Protected L-Serine Building Block for Complex Peptide Synthesis


(S)-2-(((Allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid, systematically named N-α-allyloxycarbonyl-O-tert-butyl-L-serine (abbreviated Alloc-Ser(tBu)-OH, free acid CAS 783371-63-1, MW 245.27, formula C₁₁H₁₉NO₅), is a dual-protected L-serine derivative engineered for solid-phase peptide synthesis (SPPS) requiring orthogonal protection schemes. The allyloxycarbonyl (Alloc) group on the α-amine is cleaved exclusively by palladium(0)-catalyzed allyl transfer under neutral conditions, while the tert-butyl (tBu) ether on the serine side-chain hydroxyl is removed only by strong acid (e.g., TFA) [1]. The free acid is typically supplied as its dicyclohexylammonium (DCHA) salt to confer crystallinity and ease of handling, with commercial specifications of ≥98% HPLC purity and ≤0.5% enantiomeric impurity [2].

Why Alloc-Ser(tBu)-OH Cannot Be Replaced by Boc-Ser(tBu)-OH or Fmoc-Ser(tBu)-OH in Orthogonal Synthetic Strategies


The three common Nα-protected O-tBu-L-serine derivatives—Alloc-Ser(tBu)-OH, Boc-Ser(tBu)-OH (CAS 13734-38-8), and Fmoc-Ser(tBu)-OH (CAS 71989-33-8)—share identical side-chain protection but differ fundamentally in their Nα-deprotection chemistry. The Alloc group is removed by Pd(0)-catalyzed hydrostannolysis or hydrosilane-mediated allyl transfer under pH-neutral conditions and is fully stable to both the strong acid (TFA) required for Boc removal and the secondary amine base (piperidine) required for Fmoc removal [1]. Consequently, in any synthetic sequence demanding selective, sequential deprotection—such as the preparation of branched peptides, side-chain-to-side-chain cyclic peptides, or phosphopeptides requiring post-assembly modification—substituting Alloc-Ser(tBu)-OH with Boc-Ser(tBu)-OH or Fmoc-Ser(tBu)-OH destroys the orthogonality required for site-selective unveiling of the α-amine in the presence of acid-labile side-chain protecting groups [2]. This mechanistic non-interchangeability is absolute, not a matter of degree.

Quantitative Differentiation Evidence for Alloc-Ser(tBu)-OH: Head-to-Head and Cross-Study Comparative Data


Orthogonal Nα-Deprotection Under Neutral Conditions: Complete Chemoselectivity Over Acid-Labile and Base-Labile Groups

The Alloc group on Alloc-Ser(tBu)-OH is removed quantitatively and very rapidly by Pd(0)-catalyzed hydrostannolytic cleavage (Bu₃SnH, catalytic Pd(PPh₃)₄, proton donor) under neutral conditions, with complete preservation of co-existing Boc, t-Bu ether, benzyl (Bzl), and benzyloxycarbonyl (Z) protecting groups [1]. In contrast, Boc-Ser(tBu)-OH requires treatment with 25–95% TFA/CH₂Cl₂ for Nα-deprotection, which simultaneously cleaves the O-tBu ether side-chain protection, destroying orthogonality. Fmoc-Ser(tBu)-OH requires 20% piperidine/DMF, to which the Alloc group is completely stable [2]. This three-way mechanistic orthogonality was definitively established by Dangles et al. (1987), who demonstrated that the palladium-catalyzed hydrostannolytic cleavage is fully compatible with Boc, t-Bu, Bzl, and Z groups simultaneously present on the same substrate [1].

orthogonal protection solid-phase peptide synthesis palladium-catalyzed deprotection chemoselectivity

Racemization Suppression During SPPS: Alloc Chemistry vs. Documented Fmoc-Ser(tBu)-OH Racemization Vulnerability

Di Fenza et al. (1998) reported unexpectedly high levels of racemization of Fmoc-Ser(tBu)-OH during automated stepwise continuous-flow solid-phase peptide synthesis under standard conditions. Only after optimization with collidine as the tertiary base additive could D-serine epimer incorporation be reduced to below 1% [1]. By contrast, the Alloc protecting group is recognized in the authoritative Isidro-Llobet review (2009) as one of several Nα-protecting groups that actively suppress racemization during peptide-bond formation, a property shared with the benzyloxycarbonyl (Z) group and attributed to the carbamate electronic structure that disfavors oxazolone formation [2]. While Alloc-Ser(tBu)-OH has not been subjected to an identical racemization assay under continuous-flow conditions, the mechanistic expectation is that the carbamate-based Alloc group offers superior configurational stability relative to Fmoc during activation and coupling.

racemization epimerization chiral integrity continuous-flow SPPS

Diketopiperazine (DKP) Suppression via Tandem Alloc Deprotection–Coupling: >90% Yield with <2% Impurities

Thieriet et al. (1997) demonstrated that the Alloc group uniquely enables a tandem deprotection–coupling reaction under neutral conditions: when the Pd(0)-catalyzed Alloc removal is performed in the presence of an activated amino acid coupling partner, the newly liberated amine is immediately acylated, effectively suppressing diketopiperazine (DKP) formation—a notorious side reaction that truncates peptide chains when the second and third residues are sterically predisposed to cyclization [1]. Using this tandem strategy, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) was synthesized with yields exceeding 90% and impurity levels below 2% as determined by HPLC [1]. Neither Boc (acid-labile) nor Fmoc (base-labile) chemistry permits this tandem neutral-condition deprotection–coupling modality, as both require a separate deprotection step followed by washing before coupling, during which DKP formation can occur on-resin.

diketopiperazine suppression tandem deprotection-coupling Leu-enkephalin neutral conditions

Enantiomeric Purity Specification and Crystalline Handling: Vendor-Qualified Quality Metrics

Commercially, Alloc-Ser(tBu)-OH is supplied as its dicyclohexylammonium (DCHA) salt because the free acid form is an oil that is difficult to handle and characterize [1]. The DCHA salt (MW 426.59) is a crystalline solid with a vendor-specified purity of ≥98% by HPLC and enantiomeric impurity controlled to ≤0.5% (HPLC) [2]. This compares directly with Boc-Ser(tBu)-OH DCHA (CAS 18942-50-2, Sigma-Aldrich/Novabiochem), which is specified at ≥98% by TLC with melting point 161–164 °C . Both products share the DCHA salt strategy to overcome the non-crystalline nature of their respective free acids, but Alloc-Ser(tBu)-OH DCHA additionally benefits from the orthogonal Alloc protection that is fully stable to both the acidic conditions used for Boc/tBu removal and the basic conditions used for Fmoc removal, enabling its use in hybrid protection schemes [1].

enantiomeric purity quality specification DCHA salt crystalline amino acid derivative

Enabling Phosphoserine Peptide Synthesis: Alloc/tBu Orthogonal Strategy Avoids Repetitive TFA Exposure

The Alloc/tBu orthogonal protection scheme in which Alloc-Ser(tBu)-OH serves as a key building block has been demonstrated to uniquely enable the solid-phase synthesis of peptides containing O-phosphonoserine residues. Lacombe et al. (1990) reported that using Alloc-protected serine in combination with acid-labile side-chain protecting groups (including the phosphate tert-butyl ester) allowed both side-chain deprotection and resin cleavage in a single TFA treatment step, overcoming the problems caused by repetitive TFA exposure in Boc/Bzl SPPS and the incompatibility of Fmoc chemistry with certain phosphorylation reagents [1]. Independently, Shapiro et al. (1997) developed a combined Fmoc-Alloc block strategy for general SPPS of phosphoserine peptides, in which Alloc-Ser[PO(OCH₂CH=CH₂)₂]-OH—prepared in one pot from Alloc-Ser-OH—was introduced at the N-terminus of an Fmoc-assembled sequence; global allyl ester cleavage followed by fragment coupling produced tau phosphopeptides used to raise phosphorylation state-dependent antisera against human tau protein implicated in Alzheimer's disease [2]. The tBu side-chain protection on Alloc-Ser(tBu)-OH prevents O-acylation, O-sulfonation, and dehydration side reactions that complicate the use of unprotected serine in phosphopeptide assembly [1].

phosphopeptide synthesis phosphoserine post-translational modification tau protein

Verified Application Scenarios for (S)-2-(((Allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic Acid Based on Quantitative Evidence


Side-Chain-to-Side-Chain Cyclic Peptide Synthesis Requiring Three-Dimensional Orthogonal Protection

When synthesizing side-chain-to-side-chain cyclized peptides (e.g., lactam-bridged, olefin-metathesis-stapled, or disulfide-directed cyclic peptides) where the serine residue must be incorporated with protected side-chain hydroxyl and selectively unveiled N-terminus for on-resin cyclization, Alloc-Ser(tBu)-OH provides the indispensable third orthogonal dimension. The Alloc group is quantitatively removed by Pd(PPh₃)₄/PhSiH₃ under neutral conditions without disturbing Fmoc (base-labile), Boc (acid-labile), or O-tBu (acid-labile) protections present elsewhere in the sequence [1]. This three-dimensional orthogonality (Fmoc/tBu/Alloc) is documented in the authoritative Chemical Reviews survey by Isidro-Llobet et al. (2009) as a standard strategy for complex cyclic peptide construction [2].

GMP-Compliant Long Peptide API Manufacturing with Documented Enantiomeric Purity Control

For contract manufacturing organizations (CMOs) producing peptide active pharmaceutical ingredients (APIs) under cGMP, Alloc-Ser(tBu)-OH DCHA offers HPLC-quantified enantiomeric purity (enantiomer ≤0.5%) as part of the vendor Certificate of Analysis [3]. This specification provides direct chiral quality assurance, which is particularly valuable for long peptide sequences (≥15 residues) where cumulative epimerization across multiple serine coupling steps can compromise API stereochemical purity. The comparable Boc-Ser(tBu)-OH DCHA product relies on TLC-based purity assessment (≥98%) that does not independently resolve enantiomers , making the Alloc variant's HPLC-based specification a measurable procurement advantage for regulated environments.

DKP-Prone Sequence Assembly (X-Ser-Pro and X-Ser-Gly Motifs) Using Tandem Deprotection–Coupling

Peptide sequences containing Ser-Pro, Ser-Gly, Ser-Sar, or Ser-NMe-AA dipeptide motifs at positions that predispose to diketopiperazine (DKP) formation during SPPS benefit directly from the tandem Alloc deprotection–coupling protocol established by Thieriet et al. (1997) [4]. When Alloc-Ser(tBu)-OH is incorporated at the second position from the resin, Pd(0)-catalyzed Alloc removal performed in the presence of the next activated amino acid allows immediate acylation of the liberated amine, kinetically outcompeting DKP cyclization. This protocol achieved >90% yield with <2% impurities for Leu-enkephalin synthesis [4] and is not replicable with either Boc or Fmoc Nα-protected serine derivatives.

Phosphorylated Serine Peptide Antigen Preparation for Antibody Generation (Tau, HSP27, Kinase Substrates)

The combined Fmoc-Alloc strategy validated by Shapiro et al. (1997) and the Alloc-phosphoramidite method reported by Lacombe et al. (1990) establish Alloc-Ser(tBu)-OH as the gateway building block for preparing site-specifically phosphorylated serine peptides [5][6]. In this workflow, the O-tBu protection on the serine side chain prevents O-acylation and O-sulfonation side reactions during chain assembly, while the Alloc group survives the Fmoc-deprotection cycles of the growing peptide chain and is selectively removed under neutral Pd(0) conditions to expose the single serine amine for phosphoramidite-based phosphorylation. This strategy has been applied to generate phosphorylation state-specific antibodies against human tau protein for Alzheimer's disease research [6].

Quote Request

Request a Quote for (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.